5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Catalog No.
S1917298
CAS No.
22097-10-5
M.F
C4H4N2O2S
M. Wt
144.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

Researchers face restricted IP space when using 4-methyl-5-carboxylate thiadiazoles for plant elicitors. This 5-methyl-4-carboxylic acid isomer provides a direct transposition that bypasses tiadinil patents while retaining systemic acquired resistance (SAR) activity. In medicinal chemistry, the electronically distinct, sterically unhindered 4-COOH enables efficient one-pot Ugi-4CR libraries otherwise failing with generic analogs.

  • Confirmed patent-free SAR inducer scaffold for next-gen antiviral agrochemicals.
  • Yields >75% in Ugi multicomponent reactions (vs.

CAS Number

22097-10-5

Product Name

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

IUPAC Name

5-methylthiadiazole-4-carboxylic acid

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

InChI

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)5-6-9-2/h1H3,(H,7,8)

InChI Key

ZLJIFINJKVSIRN-UHFFFAOYSA-N

SMILES

CC1=C(N=NS1)C(=O)O

solubility

0.35 M

Canonical SMILES

CC1=C(N=NS1)C(=O)O

The exact mass of the compound 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.35 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid, 5-Methyl-1,2,3-thiadiazol-4-carbonsäure, 1,2,3-Thiadiazole-4-carboxylic acid, 5-methyl-, 5-Methyl-4-carboxy-1,2,3-thiadiazole, Acide 5-méthyl-1,2,3-thiadiazole-4-carboxylique

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g, 5 g

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid (CAS 22097-10-5) is a highly specialized heterocyclic building block primarily procured for its unique spatial and electronic profile. Structurally, it represents a direct transposition of the traditional 4-methyl-5-carboxylate scaffold found in commercial plant defense elicitors like tiadinil. This specific isomer provides a highly reactive 4-carboxylic acid handle combined with a 5-methyl group, making it a critical precursor for synthesizing novel systemic acquired resistance (SAR) inducers, executing high-yield Ugi four-component reactions (U-4CR), and conjugating tunable immunostimulatory payloads for pharmaceutical antibody-drug conjugates (ADCs). Procurement decisions for this compound are driven by its ability to bypass existing agrochemical patents while maintaining or exceeding baseline biological activity, and its superior processability in multicomponent library generation [1].

Procurement Fit

Regioisomer Identity 5-methyl-4-carboxylic acid substitution pattern; distinct from common 4-methyl isomer Verify by melting point
Synthetic Intermediate Derivatization-ready building block for amide, ester, and heterocyclic library synthesis Acid chloride route available
Stability Constraint Acid-stable; reported base-labile ring-opening behavior Avoid strongly basic conditions

Substituting 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid with its isomer (4-methyl-1,2,3-thiadiazole-5-carboxylic acid) or generic isothiazole analogs fundamentally alters downstream product viability. In agrochemical development, using the 4-methyl-5-carboxylate isomer locks the buyer into heavily patented chemical space (e.g., tiadinil derivatives), whereas the 5-methyl-4-carboxylate transposition offers freedom to operate while retaining critical plant elicitor activity [1]. In synthetic workflows, the 4-position carboxylic acid is electronically distinct and less sterically hindered by the adjacent methyl group than its 5-position counterpart, allowing for efficient one-step Ugi multicomponent reactions that fail or suffer low yields with generic alternatives. Furthermore, in pharmaceutical payload conjugation, substituting the 5-methyl-1,2,3-thiadiazole core alters the hydrogen bonding and lipophilicity profile, destroying the precise receptor tunability required for dual TLR7/8 agonists [2].

Substitution Risk

Target (5-Methyl-4-COOH)
4-Methyl Isomer (CAS 18212-21-0)
Thermal Behavior Lower melting point; supports lower-energy recrystallization and melt-based processing
Thermal Behavior Higher melting point with decomposition; thermal processing parameters may not transfer
Chemical Stability Acid-stable; base-labile ring-opening reported
Chemical Stability Stability profile may differ; regioisomer-specific reagent compatibility requires review
SAR Context Scaffold associated with direct fungicidal/antiviral derivative profiles
SAR Context Reported plant-activator (SAR inducer) profile; biological endpoint context may differ

Enhanced SAR Induction via Scaffold Transposition

Research demonstrates that transposing the methyl and carboxylic acid groups from the commercial tiadinil lead (4-methyl-5-carboxylic acid) to the 5-methyl-1,2,3-thiadiazole-4-carboxylic acid scaffold yields derivatives with superior plant elicitor activity. In comparative in vivo bioassays against Tobacco Mosaic Virus (TMV), Ugi-derived amides of the 5-methyl-4-carboxylic acid isomer (e.g., compounds 10a, 10d) outperformed the commercial tiadinil baseline in protective effects [1].

Evidence DimensionIn vivo protective efficacy against TMV (SAR induction)
Target Compound DataPrecursor yields derivatives with superior SAR induction
Comparator Or BaselineTiadinil (commercial 4-methyl-1,2,3-thiadiazole-5-carboxamide derivative)
Quantified DifferenceTarget derivatives displayed better systemic acquired resistance than the commercial positive control
ConditionsIn vivo bioassay on tobacco leaves against TMV at 50-100 μg/mL

Agrochemical developers can use this specific isomer to bypass existing patents on 4-methyl-5-carboxylic acid derivatives while achieving superior elicitor efficacy.

Melting Point Differential
Head-to-head
Δ ≥ 56 °C
Target: 113 °C vs. Isomer: 169–173 °C (dec.)
Supports isomer identity verification
Primary QC differentiator; capillary MP determination

High-Yield Ugi Reaction Compatibility

Unlike traditional 5-substituted 1,2,3-thiadiazoles which often require multi-step functionalization, 5-methyl-1,2,3-thiadiazole-4-carboxylic acid is highly optimized for one-step Ugi four-component reactions (U-4CR). When reacted with amines, aldehydes, and isocyanides, the 4-carboxylic acid group undergoes rapid condensation without steric hindrance from the 5-methyl group, enabling the single-step synthesis of complex α-amino acylamide libraries with high fungicidal and antiviral activity[1].

Evidence DimensionSynthetic steps to complex α-amino acylamide libraries
Target Compound Data1-step condensation via U-4CR
Comparator Or BaselineTraditional multi-step coupling of 5-substituted 1,2,3-thiadiazoles
Quantified DifferenceReduces synthesis to a single convenient step, overcoming the historical difficulty of 4-position derivatization
ConditionsMethanol solvent, room temperature Ugi-4CR

Procurement of this specific building block drastically reduces synthetic steps and improves throughput for agrochemical and pharmaceutical library generation.

pH Stability Profile
Data to verify
Stable in acid; ring-opens upon base treatment
Qualitative behavior reported; class-level inference
Guides synthetic route design
Precludes strongly basic coupling conditions

Tunable TLR7/8 Agonist Payloads

In the development of immunostimulatory payloads for Antibody-Drug Conjugates (ADCs), 5-methyl-1,2,3-thiadiazole-4-carboxylic acid serves as a critical tail moiety. Conjugation of this specific acid via standard EDC coupling yields pyrazolopyrimidine-based TLR7/8 agonists. The unique physicochemical properties of the 5-methyl-1,2,3-thiadiazole ring provide tunable receptor selectivity and robust induction of proinflammatory cytokines (IFN-γ, IL-12p70) that simpler alkyl or generic heterocyclic tails cannot achieve[1].

Evidence DimensionReceptor tunability and cytokine induction
Target Compound DataConfers tunable TLR7/8 dual agonism and robust IFN-γ induction
Comparator Or BaselineLinear N-butyl chains
Quantified DifferenceOvercomes the 40% activation limit of simple linear chains, enabling robust, mechanism-based cytokine induction
ConditionsEDC/DIEA coupling in DMF at 30 °C, multiplex immunoassay in human PBMCs

Pharmaceutical buyers require this exact compound to achieve the precise spatial and electronic profile necessary for tunable immune receptor activation in ADC payloads.

Oxidative Derivatization
Reported
Oxidation → 4,5-dicarboxylic acid (mp 98 °C); decarboxylation → 4-COOH
Regioisomer-specific transformation pathway
Enables building block diversification
Oxidizing agent; boiling water decarboxylation
Biological Activity Context
Class-level
5-methyl derivatives: reported fungicidal & antiviral activity; 4-methyl isomer: plant-activator SAR profile
Derivative data; parent acid serves as scaffold entry point
Supports agrochemical screening context
Class-level SAR inference; derivative-based evidence

Novel Plant Elicitor Synthesis

Where this compound is the right choice for developing next-generation Systemic Acquired Resistance (SAR) inducers. By utilizing the 5-methyl-4-carboxylate transposition, agrochemical developers can bypass existing patents on tiadinil (4-methyl-5-carboxylate) derivatives while achieving superior in vivo protective effects against plant viruses[1].

High-Throughput Ugi Reaction Libraries

Where this compound is the right choice for single-step, multicomponent synthesis of α-amino acylamides. Its unhindered 4-carboxylic acid group allows for highly efficient Ugi-4CR condensations, making it an ideal building block for rapidly generating libraries for fungicidal and antiviral screening [1].

Immunostimulatory ADC Payloads

Where this compound is the right choice for conjugating specialized heterocyclic tails to pyrazolopyrimidine cores. It provides the exact physicochemical properties needed to tune TLR7/8 receptor selectivity and drive robust proinflammatory cytokine induction in targeted cancer therapies [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Carboxamide library synthesis
Acid-stable activation route
Base-free coupling condition review
Dicarboxylic acid building block access
Regioisomer-specific oxidative pathway
Oxidation/decarboxylation sequence review
Agrochemical lead optimization
Direct-acting fungicide/antiviral scaffold
In vitro activity screening context
Peptide bioconjugation (SPPS)
Acid-stable, orthogonal stability profile
Acidic cleavage compatibility review

XLogP3

0.7

Wikipedia

5-Methyl-1,2,3-thiadiazole-4-carboxylic acid

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